N-({N'-[(3Z)-2-Oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide
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Overview
Description
N-({N’-[(3Z)-2-Oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide is a complex organic compound that features a combination of indole, hydrazine, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(3Z)-2-Oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide can be achieved through a multi-step process. One common method involves the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene using phase-transfer catalysis . This reaction is followed by the condensation of the resulting intermediate with hydrazine and thiophene-2-carboxylic acid under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(3Z)-2-Oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as molecular oxygen or Oxone.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and thiophene moieties.
Common Reagents and Conditions
Oxidation: Molecular oxygen, Oxone, and other oxidizing agents under mild conditions.
Reduction: Sodium borohydride, lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
N-({N’-[(3Z)-2-Oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-({N’-[(3Z)-2-Oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(prop-2-yn-1-yl)-o-phenylenediamines: These compounds undergo similar cyclocondensation reactions and have comparable biological activities.
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: Used as a synthon in organic synthesis and shares structural similarities with the compound of interest.
Uniqueness
N-({N’-[(3Z)-2-Oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide is unique due to its combination of indole, hydrazine, and thiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H14N4O3S |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-[2-[(2-hydroxy-1-prop-2-ynylindol-3-yl)diazenyl]-2-oxoethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H14N4O3S/c1-2-9-22-13-7-4-3-6-12(13)16(18(22)25)21-20-15(23)11-19-17(24)14-8-5-10-26-14/h1,3-8,10,25H,9,11H2,(H,19,24) |
InChI Key |
QPKSPKDLTLOWQI-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)CNC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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